Thunberginol C

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Researchers requiring a balanced dual cholinesterase inhibitor face limited options with well-characterized IC50 parity. Thunberginol C addresses this gap with equivalent AChE/BChE inhibition (~42 µM) and validated in vivo stress-attenuating neuroprotection. • Dual AChE/BChE inhibitor (IC50 ~42 µM for both enzymes), distinct from AChE-selective hydrangenol glycosides • In vivo efficacy: attenuates corticosterone-induced neurotoxicity & reduces plasma TNF-α in stress models • Antimicrobial activity against oral bacteria for anti-infective screening Supplied with ≥98% HPLC purity and comprehensive CoA. Global shipping for R&D use.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 147517-06-4
Cat. No. B175142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThunberginol C
CAS147517-06-4
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O5/c16-10-3-1-8(2-4-10)13-6-9-5-11(17)7-12(18)14(9)15(19)20-13/h1-5,7,13,16-18H,6H2
InChIKeyWMAITHDYVBQITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Thunberginol C Baseline Characterization


Thunberginol C (CAS: 147517-06-4) is a naturally occurring dihydroisocoumarin primarily isolated from the fermented and dried leaves of Hydrangea macrophylla var. thunbergii [1]. Its chemical structure, 6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one, is defined by a core dihydroisocoumarin scaffold with distinct hydroxylation patterns [2]. Initial phytochemical studies established its presence alongside other thunberginols (A, B, D, E, F) and hydrangenol derivatives within the Hydrangeae Dulcis Folium matrix [3].

Scaffold Dihydroisocoumarin natural product
Profile Reported dual AChE/BChE inhibitor
Model Stress-response pathway study fit

Thunberginol C Structural Specificity


Indiscriminate substitution of Thunberginol C with other dihydroisocoumarins or structurally similar natural products from Hydrangea species is not scientifically valid due to quantifiable differences in target engagement, inhibition kinetics, and in vivo functional outcomes. Within the thunberginol class, variations in hydroxylation and glycosylation patterns directly translate to divergent IC50 values against cholinesterases and distinct anti-allergic potency profiles [1]. For instance, the non-glycosylated Thunberginol C exhibits a fundamentally different enzymatic inhibition profile compared to glycosylated analogs like hydrangenol 8-O-glucoside pentaacetate, including differences in potency and selectivity between AChE and BChE [2]. Furthermore, in vivo models demonstrate that while Thunberginol C recapitulates the stress-attenuating effects of the complex Hydrangea macrophylla extract, other isolated compounds from the same source have not been validated in this specific neuroprotective context [3]. These quantitative disparities underscore the necessity of precise compound identification and sourcing for reproducible research outcomes.

Glycosylated Analogs
Hydrangenol 8-O-glucoside pentaacetate shifts AChE selectivity; dual inhibition profile may not transfer directly.
Other Thunberginols
Thunberginols A, B, F lack reported in vivo stress-model response; class-level antimicrobial context may not replicate.
Crude Hydrangea Extract
Complex multi-component matrix introduces variable composition; single-compound attribution requires validation.

Thunberginol C Differentiation Evidence


Cholinesterase Inhibition vs Hydrangenol Analog

In a head-to-head in vitro study, Thunberginol C (TC) demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with distinct potencies compared to another Hydrangea-derived isocoumarin, hydrangenol 8-O-glucoside pentaacetate (HGP) [1]. The data quantifies the differential selectivity profile of TC.

AChE/BChE IC50 vs HGP
Head-to-head
TC: AChE 41.96 µM, BChE 42.36 µM
HGP: AChE 22.66 µM, BChE 41.02 µM
Supports dual-inhibitor assay context
1.85-fold AChE potency difference; BChE comparable
Alzheimer's disease Cholinesterase inhibition Neurodegeneration

In Vivo Stress-Induced Anxiety Attenuation

Thunberginol C (TC) is the only isolated compound from Hydrangea macrophylla (HM) shown to recapitulate the extract's protective effects against stress-induced anxiety in a murine model [1]. In the Elevated Plus Maze (EPM) test, a standard behavioral assay for anxiety, administration of TC significantly reversed restraint stress-induced behavioral deficits.

In Vivo Stress Model
Model-response context
Restored open-arm exploration vs. stressed vehicle (p<0.05); comparable to HM extract
Supports stress-response endpoint interpretation
Data to verify; only validated single entity from HM
Anxiolytic Stress response Neuroinflammation

Antiallergic Activity Comparison with Analogs

The antiallergic activity of Thunberginol C is established within a broader class of thunberginols. A comparative study using the Schults-Dale reaction in sensitized guinea pig bronchial muscle provides a relative potency ranking among these structural analogs [1]. This allows for informed compound selection based on the required potency for a given assay.

Antiallergic Ranking
Class-level
Ranking: Thunberginols A/B/F > phyllodulcin, hydrangenol
Supports antiallergic pathway screening
Quantitative IC50 vs. A/B/F not reported
Anti-allergy Mast cell degranulation Asthma

Thunberginol C Application Scenarios


Dual Cholinesterase Inhibition in Neurodegeneration

Thunberginol C is an appropriate tool compound for studies requiring a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with comparable potency (IC50 ~42 µM for both) [3]. This profile is distinct from the more potent and AChE-selective inhibitor hydrangenol 8-O-glucoside pentaacetate. Research into the therapeutic benefit of balanced cholinergic modulation in Alzheimer's disease or related dementias can leverage this specific, quantifiable property of Thunberginol C.

Stress-Induced Anxiety & Neuroinflammation Mechanisms

For research focused on the neurobiological underpinnings of stress and anxiety, Thunberginol C serves as a well-defined molecular probe. Its in vivo efficacy in mitigating corticosterone-induced neurotoxicity and behavioral deficits in the elevated plus maze, including the reduction of plasma TNF-α levels, is directly documented [3]. This functional validation distinguishes it from other thunberginols and provides a solid foundation for mechanistic studies into its effects on synaptic plasticity, microglial activation, and the HPA axis.

Antimicrobial Screening for Oral Pathogens

Thunberginol C is a validated candidate for inclusion in antimicrobial screening libraries targeting oral bacteria. Its activity has been consistently reported in multiple foundational studies on the thunberginol class [3]. While quantitative MIC data is not widely available in the public domain, its established antimicrobial profile makes it a relevant positive control or starting point for exploring the anti-infective properties of dihydroisocoumarins, particularly for oral health applications.

Application
Selection Property
Validation Focus
Dual Cholinesterase Inhibition Studies
Balanced AChE/BChE inhibition profile
Cholinergic pathway modulation endpoints
Stress-Response Model Studies
In vivo model-response context (EPM)
Neuroendocrine and behavioral endpoints
Antimicrobial Screening Studies
Antimicrobial screening context
Oral pathogen strain-panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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